Acridine, 9,9'-heptamethylenediiminobis-
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Overview
Description
Acridine, 9,9’-heptamethylenediiminobis- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridine compounds have been used industrially as pigments and dyes since the nineteenth century .
Preparation Methods
The synthesis of acridine derivatives typically involves the formation of the acridine skeleton through various synthetic routes. One common method is the cyclization of N-phenylanthranilic acid derivatives . The reaction conditions often include the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Acridine, 9,9’-heptamethylenediiminobis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product . Major products formed from these reactions include various substituted acridine derivatives with different functional groups .
Scientific Research Applications
Acridine, 9,9’-heptamethylenediiminobis- has numerous scientific research applications. In chemistry, it is used as a fluorescent probe for the visualization of biomolecules . In biology, it serves as a DNA intercalator, allowing researchers to study DNA interactions and enzyme activities . In medicine, acridine derivatives are investigated for their potential as anticancer agents due to their ability to inhibit topoisomerase and telomerase enzymes . Additionally, acridine compounds are used in the development of antimicrobial and antiviral drugs . In industry, they are employed as dyes and pigments, as well as in laser technologies .
Mechanism of Action
The mechanism of action of acridine, 9,9’-heptamethylenediiminobis- involves its interaction with DNA. The compound intercalates into double-stranded DNA, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation is driven by charge transfer and π-stacking interactions between the polyaromatic chromophore and the base pairs of the DNA helix . The disruption of DNA structure and enzyme activity ultimately leads to the compound’s biological effects .
Comparison with Similar Compounds
Acridine, 9,9’-heptamethylenediiminobis- can be compared to other acridine derivatives such as acriflavine, proflavine, and amsacrine . These compounds share similar structural features, including the planar aromatic rings and nitrogen functionalities . each compound has unique properties and applications. For example, acriflavine and proflavine are known for their antibacterial properties, while amsacrine is used as an anticancer agent . The uniqueness of acridine, 9,9’-heptamethylenediiminobis- lies in its specific molecular structure, which allows for distinct interactions with DNA and other biomolecules .
Properties
CAS No. |
61732-87-4 |
---|---|
Molecular Formula |
C33H32N4 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N,N'-di(acridin-9-yl)heptane-1,7-diamine |
InChI |
InChI=1S/C33H32N4/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33/h4-11,14-21H,1-3,12-13,22-23H2,(H,34,36)(H,35,37) |
InChI Key |
XBGQVMBAFVJLKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origin of Product |
United States |
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